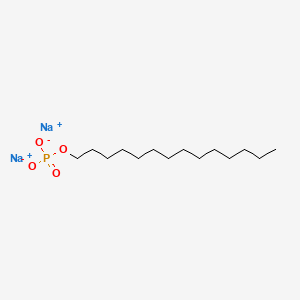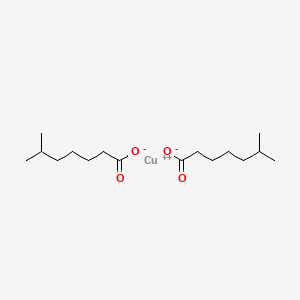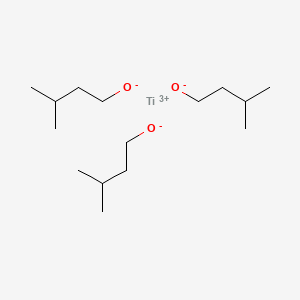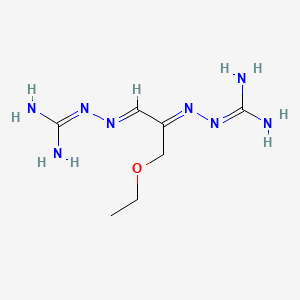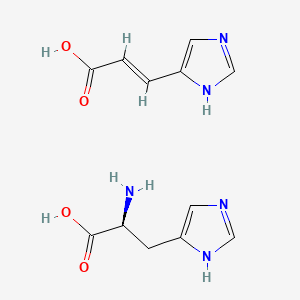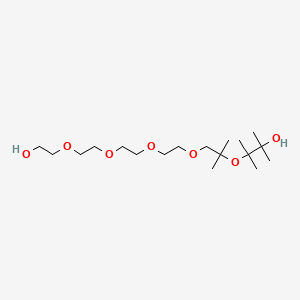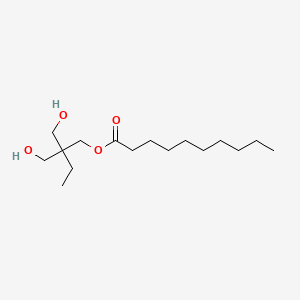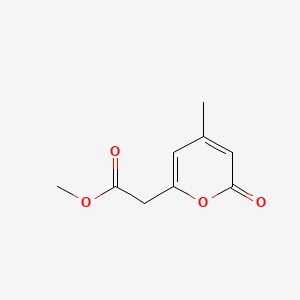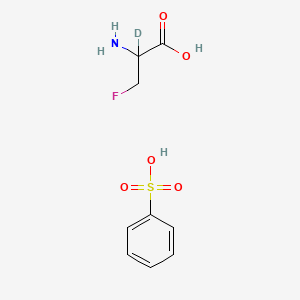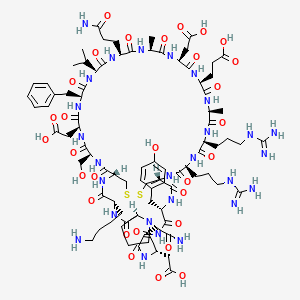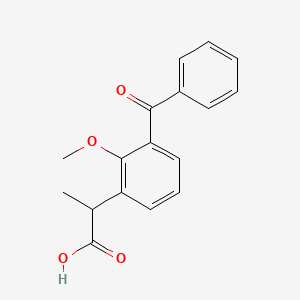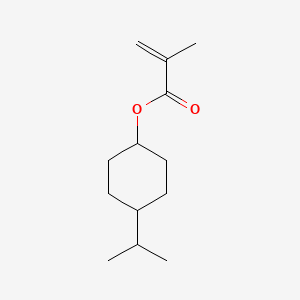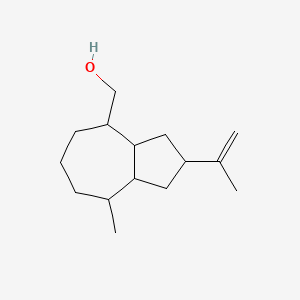
Decahydro-2-isopropenyl-8-methylazulene-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydro-2-isopropenyl-8-methylazulene-4-methanol is a heterocyclic organic compound with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . It is known for its unique structure, which includes a decahydroazulene core with an isopropenyl and a methyl group, as well as a methanol functional group. This compound is primarily used in research and experimental applications .
Méthodes De Préparation
The synthesis of Decahydro-2-isopropenyl-8-methylazulene-4-methanol involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from simpler precursors.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Decahydro-2-isopropenyl-8-methylazulene-4-methanol undergoes various chemical reactions:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The isopropenyl and methyl groups can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Decahydro-2-isopropenyl-8-methylazulene-4-methanol has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Mécanisme D'action
The mechanism of action of Decahydro-2-isopropenyl-8-methylazulene-4-methanol involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways are not well-defined, but it is believed that the compound can modulate biochemical pathways related to inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Decahydro-2-isopropenyl-8-methylazulene-4-methanol can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include other decahydroazulenes and their derivatives.
Propriétés
Numéro CAS |
95044-44-3 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
(8-methyl-2-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulen-4-yl)methanol |
InChI |
InChI=1S/C15H26O/c1-10(2)13-7-14-11(3)5-4-6-12(9-16)15(14)8-13/h11-16H,1,4-9H2,2-3H3 |
Clé InChI |
FESUBAPWUIYMFG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C2C1CC(C2)C(=C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


